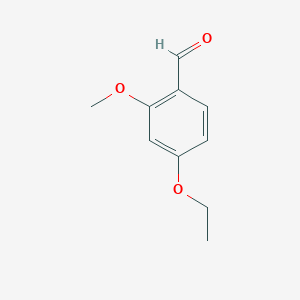

4-Ethoxy-2-methoxybenzaldehyde

Description

Significance and Research Landscape in Contemporary Organic Chemistry

The significance of 4-ethoxy-2-methoxybenzaldehyde in modern organic chemistry lies in its role as a precursor in multi-step syntheses. Substituted benzaldehydes are fundamental reactants in a wide array of chemical transformations. wisdomlib.org They are instrumental in forming Schiff bases through reactions with hydrazone derivatives and are used to introduce varied functional groups into chalcone (B49325) derivatives. wisdomlib.org Specifically, this compound serves as a key starting material for producing other functionalized compounds, such as 4-ethoxy-2-methoxy-benzylamine hydrochloride, which is synthesized via reductive amination. This highlights the compound's utility in creating molecules with potential applications in medicinal chemistry and pharmacology.

Contextualization within Aromatic Aldehyde Chemistry

Within the broader class of aromatic aldehydes, the chemical behavior of this compound is dictated by its aldehyde group and the electronic effects of the ethoxy and methoxy (B1213986) substituents. Like other aromatic aldehydes, its aldehyde group is susceptible to nucleophilic attack and can undergo various reactions such as condensation and oxidation. cymitquimica.com The presence of two electron-donating alkoxy groups (ethoxy and methoxy) at the ortho and para positions relative to the aldehyde enriches the electron density of the benzene (B151609) ring, making it more activated towards electrophilic aromatic substitution compared to unsubstituted benzaldehyde (B42025). This electronic configuration also influences the reactivity of the aldehyde group itself. The specific positioning of these groups provides steric hindrance that can affect reaction pathways and product distributions, a key consideration in synthetic design.

Overview of Current Research Trajectories for this compound and Analogues

Current research involving this compound and its analogues spans several domains, including synthetic methodology, materials science, and medicinal chemistry.

One significant area of investigation is the synthesis of heterocyclic compounds. Substituted benzaldehydes are crucial for creating benzimidazole (B57391) derivatives, which are explored for their potential as therapeutic agents, for instance, in the context of Alzheimer's disease. mdpi.com The condensation of substituted benzaldehydes with other reagents is a common strategy for building complex molecular scaffolds. mdpi.com

Another research trajectory focuses on the detailed physicochemical characterization of alkoxy-substituted benzaldehydes. For example, studies utilizing inelastic neutron scattering (INS) spectroscopy combined with periodic density functional theory (DFT) calculations have been conducted on isomers like 2-methoxy-, 4-methoxy-, and 4-ethoxybenzaldehyde (B43997). uc.ptresearchgate.net These studies provide deep insights into their solid-state dynamics and vibrational modes. uc.ptresearchgate.net Such fundamental research is crucial for understanding the structural properties that underpin the behavior of these molecules in various applications.

Furthermore, research into the synthesis of analogues continues to be active. For instance, methods for the preparation of related compounds like 3-ethoxy-4-methoxybenzaldehyde, an intermediate for the pharmaceutical apremilast, are continuously being optimized for industrial-scale production, focusing on green chemistry principles. google.com

Identified Research Gaps and Emerging Investigative Domains

Despite its utility as a synthetic intermediate, dedicated research focusing solely on the intrinsic properties and novel applications of this compound appears limited. A notable research gap is the lack of experimental data on its crystal structure. A 2021 study on its analogue, 4-ethoxybenzaldehyde, highlighted the absence of experimental crystallographic data, necessitating the use of a tentative structure derived from an analogue for theoretical calculations. uc.pt This suggests that a full experimental structural elucidation of this compound could provide valuable data for computational and materials science studies.

Emerging investigative domains could involve leveraging the specific substitution pattern of this compound for the design of new functional materials. The luminescent properties observed in azomethines derived from substituted benzaldehydes suggest that derivatives of this compound could be explored for applications in electroactive and photoactive materials. scirp.org Another potential area is its application in the development of novel radiolabeled compounds for medical imaging, an area where new methods for synthesizing functionalized benzaldehydes are being explored. acs.org Finally, while its derivatives are studied, a comprehensive screening of the biological activities of this compound itself is an underexplored area that could yield new findings.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-9-5-4-8(7-11)10(6-9)12-2/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRFZEWJVEGPUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethoxy 2 Methoxybenzaldehyde

Established Reaction Pathways and Process Optimization

Traditional synthesis of 4-ethoxy-2-methoxybenzaldehyde relies on well-documented organic reactions. These pathways are often subject to process optimization to enhance efficiency and product purity.

Alkylation Strategies from Phenolic Benzaldehyde (B42025) Precursors

A primary route to this compound involves the alkylation (specifically, ethylation) of a corresponding phenolic precursor. The most common starting material is a hydroxy-methoxybenzaldehyde, where a hydroxyl group is converted to an ethoxy group.

The synthesis often starts from 2,4-dihydroxybenzaldehyde (B120756) or vanillin (B372448) derivatives. mdpi.com The hydroxyl group's nucleophilicity is enhanced by a base, which deprotonates it to form a more reactive phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with an ethylating agent. Common ethylating agents include ethyl iodide, bromoethane (B45996), and diethyl sulfate. semanticscholar.orgsciencemadness.org

The choice of base and solvent is critical for reaction success and regioselectivity, especially when multiple hydroxyl groups are present. digitellinc.comnih.gov Bases like potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and cesium bicarbonate (CsHCO₃) are frequently used. semanticscholar.orgnih.govgoogle.com Solvents such as acetonitrile (B52724), dimethylformamide (DMF), and acetone (B3395972) facilitate the reaction. sciencemadness.orgnih.gov For instance, the use of cesium bicarbonate in acetonitrile has been shown to provide excellent regioselectivity and high yields (up to 95%) for the 4-alkylation of 2,4-dihydroxybenzaldehyde. nih.gov Another method involves using benzyltriethylammonium chloride as a catalyst with bromoethane and sodium hydroxide in water, achieving a yield of 94.8%. google.com

Previously established methods for alkylating 2,4-dihydroxybenzaldehyde often resulted in yields no greater than 40-45% and required chromatographic purification. google.com However, newer protocols have significantly improved these outcomes. nih.govgoogle.com

| Precursor | Reagents | Solvent/Catalyst | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Alkyl Bromides, CsHCO₃ | Acetonitrile | up to 95% | nih.gov |

| 2,4-Dihydroxybenzaldehyde | Benzyl Bromide, K₂CO₃ | Butanol | 67% | semanticscholar.org |

| Isovanillin | Bromoethane, NaOH, Benzyltriethylammonium chloride | Water | 94.8% | google.com |

| 2,4-Dihydroxybenzaldehyde | Ethyl Iodide, Sodium Ethoxide | N/A | 48% (for 2,4-diethoxybenzaldehyde) | semanticscholar.org |

Formylation Reactions for Benzene (B151609) Ring Functionalization

An alternative pathway involves the introduction of a formyl group (-CHO) onto an appropriately substituted benzene ring, such as 1-ethoxy-3-methoxybenzene. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation. cambridge.orgnumberanalytics.commychemblog.comnrochemistry.com

The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloriminium salt. cambridge.orgnumberanalytics.com This reagent is typically generated in situ from a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride. mychemblog.comnrochemistry.comorgsyn.org The electron-rich aromatic ring of the ethoxy-methoxybenzene derivative attacks the electrophilic Vilsmeier reagent. nrochemistry.com The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product. mychemblog.com

The Vilsmeier-Haack reaction is highly effective for electron-rich aromatic compounds and typically shows regioselectivity, adding the formyl group to the most electron-rich and sterically accessible position, which is often the para-position to the activating groups. mychemblog.comnrochemistry.com The reaction has been successfully applied in the syntheses of numerous complex molecules and natural products. acs.orgresearchgate.net

| Reaction | Typical Reagents | Key Intermediate | General Applicability | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | DMF, POCl₃ | Chloriminium ion (Vilsmeier Reagent) | Formylation of electron-rich aromatic and heterocyclic compounds. | numberanalytics.commychemblog.comnrochemistry.com |

| Gattermann Synthesis | HCN, HCl | Formimidoyl chloride | Formylation of phenols, phenolic ethers, and certain heterocycles. | google.com |

Reductive Transformations to Corresponding Alcohols

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding 4-ethoxy-2-methoxybenzyl alcohol. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a common, mild, and selective reagent for the reduction of aldehydes and ketones. dcu.ieugm.ac.id The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. An efficient, green method for the reduction of a similar compound, 4-ethoxy-3-methoxybenzaldehyde (B93258), using NaBH₄ under ultrasound irradiation has been reported, achieving a 94% yield of the corresponding alcohol. ugm.ac.idresearchgate.net This method highlights the disappearance of the carbonyl peak in FTIR spectra and the aldehyde proton signal in ¹H-NMR spectra, confirming the complete reduction. ugm.ac.idresearchgate.net

Other reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, although they are more powerful and less selective than NaBH₄. The choice of reagent depends on the presence of other functional groups in the molecule that need to remain unchanged. acs.org The resulting 4-ethoxy-2-methoxybenzyl alcohol is a valuable intermediate for further synthetic applications.

| Aldehyde Substrate (Analog) | Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Ethoxy-3-methoxybenzaldehyde | NaBH₄ | Ultrasound, Ethanol | 4-Ethoxy-3-methoxybenzyl alcohol | 94% | ugm.ac.idresearchgate.net |

| Vanillin | NaBH₄ | Ultrasound, Ethanol | Vanillyl alcohol | 92% | ugm.ac.id |

| Benzaldehyde | Tributylborane | Ionic Liquid, 100°C | Benzyl alcohol | >90% | dcu.ie |

| 4-Methoxybenzaldehyde (B44291) | Zr(OPr)₄ | Isopropanol, 100°C | 4-Methoxybenzyl alcohol | 94% | osti.gov |

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on sustainability. Green chemistry principles are being integrated into the synthesis of this compound to reduce waste, minimize energy consumption, and avoid hazardous substances. acs.orgsciencedaily.com

Solvent-Free Mechanochemical Approaches (e.g., Grinding Techniques)

Mechanochemistry, which uses mechanical energy from grinding or milling to induce chemical reactions, offers a compelling green alternative to traditional solvent-based methods. mdpi.com These solvent-free approaches can lead to higher efficiency, shorter reaction times, and a significant reduction in chemical waste. mdpi.commdpi.com

While direct mechanochemical synthesis of this compound is not extensively documented, the principles have been successfully applied to related reactions. For instance, the synthesis of imines from various benzaldehydes and the formation of porphyrins via condensation of benzaldehydes and pyrrole (B145914) have been achieved through grinding techniques. mdpi.comnih.gov These examples demonstrate that complex bond formations, including C-C and C-N bonds, are feasible under mechanochemical conditions. nih.gov The reactions are often performed by manually grinding substrates in a mortar or using a ball mill, sometimes with a catalytic amount of an acid or an additive like silica (B1680970) gel to assist the process. mdpi.comacs.org This methodology holds promise for developing a solvent-free synthesis of this compound, potentially through a mechanochemically-driven alkylation or formylation reaction.

Catalytic Systems in Sustainable Synthesis (e.g., Ionic Liquids, Phase Transfer Catalysis)

The use of advanced catalytic systems is another cornerstone of green synthesis, offering improved reaction rates and selectivity while often allowing for catalyst recycling.

Ionic Liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts. acs.orgresearchgate.net Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. researchgate.netresearchgate.net In syntheses related to benzaldehydes, ionic liquids have been used as catalysts for the preparation of acetals and in multi-step routes to produce hydroxy-methoxybenzaldehydes. scientific.netgoogle.com For example, a method for preparing 4-hydroxyl-2-methoxybenzaldehyde involves an esterification reaction using an ionic liquid catalyst, followed by a Vilsmeier reaction. google.com The use of ILs can enhance reaction rates and facilitate product separation. dcu.ie

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., aqueous and organic). rjptonline.orgcrdeepjournal.org A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one reactant across the phase boundary to react with the other. researchgate.net This methodology is particularly well-suited for the O-alkylation of phenols, a key step in one of the synthetic routes to this compound. crdeepjournal.org By using PTC, the ethylation of a phenolic precursor can be performed efficiently using an aqueous solution of a base (like NaOH) and an organic solvent containing the substrate and ethylating agent, thus avoiding the need for anhydrous conditions or expensive and hazardous bases like sodium hydride. crdeepjournal.org PTC offers numerous advantages, including milder reaction conditions, increased reaction rates, higher yields, and simplified workup procedures, making it an industrially feasible and environmentally acceptable method. rjptonline.orgcrdeepjournal.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis (MAS) has emerged as a green and efficient alternative to conventional heating methods in organic synthesis. mdpi.com This technique leverages the ability of polar molecules to align with the applied electric field of microwaves, resulting in rapid, direct, and uniform heating of the reaction mixture. The primary advantages of MAS include dramatically reduced reaction times, often from hours to minutes, milder reaction conditions, and frequently higher product yields and selectivity. mdpi.comafricanjournalofbiomedicalresearch.com

In the context of synthesizing derivatives from substituted benzaldehydes, microwave irradiation has proven highly effective. For instance, the microwave-assisted reaction of 4-ethoxybenzaldehyde (B43997) with 2-propylquinoline-4-carbohydrazide (B4263686) was completed in just 3 minutes, affording the corresponding N′-(4-ethoxybenzylidene)-2-propylquinoline-4-carbohydrazide in a 73% yield. arabjchem.org This represents a significant improvement over traditional reflux methods which can take several hours. mdpi.com Similarly, other studies have demonstrated the power of MAS in the synthesis of Schiff bases from various aldehydes, achieving yields of 87-88% in 4-5 minutes, compared to 70-72% yields after 3-4 hours of conventional reflux. mdpi.com

The synthesis of complex heterocyclic structures incorporating substituted aldehydes is also greatly accelerated. In one example, various dipodal s-triazine oxy-Schiff base derivatives were prepared using microwave irradiation at 600 W, with reaction times as short as 4-6 minutes, resulting in high yields and purity. mdpi.com These findings underscore the potential of MAS as a powerful tool for the rapid and efficient synthesis of this compound and its derivatives, offering a clear advantage in reducing energy consumption and improving laboratory workflow. africanjournalofbiomedicalresearch.com

| Reactant | Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 4-Ethoxybenzaldehyde | Condensation | Microwave (MW) | 3 min | 73% | arabjchem.org |

| 5-Bromosalicylaldehyde | Schiff Base Formation | Conventional (Reflux) | 6 h | 73% | mdpi.com |

| 5-Bromosalicylaldehyde | Schiff Base Formation | Microwave (MW) | 5-6 min | 91% | mdpi.com |

| Dipodal Aldehydes | Schiff Base Formation | Conventional (Reflux) | 8 h | 67% | mdpi.com |

| Dipodal Aldehydes | Schiff Base Formation | Microwave (MW) | 6 min | 89% | mdpi.com |

Microdroplet Reaction Environments and Accelerated Kinetics

Recent advancements in chemical synthesis have explored the use of microdroplet reaction environments to achieve extraordinary acceleration of reaction kinetics. nih.gov When reactions are conducted in sprayed or levitated microdroplets, the rates can increase by several orders of magnitude compared to bulk solution reactions. nih.govosti.gov This phenomenon is primarily attributed to the vast increase in the surface area-to-volume ratio, which forces reactions to occur at the solution-air interface. nih.gov

The key mechanistic factor behind this acceleration is the partial solvation of reagents at the interface. nih.gov This altered solvation environment can significantly reduce the activation energy required for the reaction to proceed, leading to dramatically faster kinetics. nih.govosti.gov This technique is particularly promising for small-scale synthesis where rapid reaction times are advantageous. nih.gov The reaction time can be precisely controlled by manipulating the distance between the droplet fusion point and the mass spectrometer inlet used for analysis. nih.gov

While specific studies on the synthesis of this compound in microdroplets are not yet prevalent, the principles are broadly applicable to many organic reactions, including C-C, C-N, and C-O bond formations. nih.gov The use of electrospray ionization mass spectrometry (ESI-MS) is a common technique to monitor these ultrafast reactions, providing insights into reaction mechanisms and kinetics. researchgate.net The application of microdroplet environments represents a frontier in synthetic chemistry with the potential to revolutionize how complex molecules are synthesized by minimizing reaction times and enabling reactions that are otherwise unfavorable in bulk conditions. osti.gov

| Parameter | Bulk Solution Environment | Microdroplet Environment | Reference |

|---|---|---|---|

| Primary Reaction Zone | Bulk phase (3D) | Interface (2D) | nih.govosti.gov |

| Reaction Rate | Standard kinetics | Accelerated by 10³ - 10⁶ times | nih.govosti.gov |

| Key Influencing Factor | Concentration, Temperature | Surface area-to-volume ratio, Partial solvation | nih.gov |

| Activation Energy | Standard | Significantly reduced | nih.gov |

| Typical Scale | Macro/Meso | Micro/Small-scale | nih.gov |

Development of Novel Synthetic Routes and Enhanced Selectivity

The synthesis of polysubstituted benzaldehydes such as this compound requires precise control over regioselectivity to ensure the correct placement of functional groups on the aromatic ring. The development of novel synthetic routes has focused on improving this selectivity, utilizing milder reaction conditions, and employing more sustainable catalysts.

One significant challenge is the selective functionalization of dihydroxybenzene precursors. For instance, the Reimer–Tiemann reaction of resorcinol (B1680541) can lead to multiple products, but the use of catalysts like β-cyclodextrin has been shown to enhance the selectivity for the desired 2,4-dihydroxybenzaldehyde intermediate. researchgate.net Subsequent selective methylation and ethoxylation steps are crucial for arriving at the final product.

Modern catalytic systems offer enhanced selectivity under greener conditions. Homogeneous catalysts based on zirconium and hafnium have demonstrated high selectivity in the reductive etherification of substituted benzaldehydes. osti.gov For example, a hafnium-based catalyst selectively converted 2-methoxybenzaldehyde (B41997) into its corresponding alcohol and subsequent ether with high efficiency. osti.gov Another innovative and environmentally friendly approach is the electrocatalytic oxidation of C-H bonds. This method has been used to synthesize p-methoxy benzaldehyde from p-methoxy toluene (B28343) with 82.73% selectivity, avoiding the need for harsh and toxic chemical oxidants. rsc.org

Patented industrial methods also reflect the trend towards higher selectivity and efficiency. A novel two-step process for a related compound, 4-bromo-2-methoxybenzaldehyde, involves a highly selective metal-halogen exchange followed by formylation at a mild temperature of 0 °C, achieving a 74% yield and avoiding cryogenic conditions often required in similar syntheses. google.com These advanced methodologies highlight a clear trajectory towards more controlled, efficient, and sustainable synthesis of complex aromatic aldehydes.

| Synthetic Approach | Target/Precursor | Key Advantage | Reference |

|---|---|---|---|

| Catalytic Reimer–Tiemann | 2,4-Dihydroxybenzaldehyde | Enhanced regioselectivity using β-cyclodextrin | researchgate.net |

| Reductive Etherification | 2-Methoxybenzyl isopropyl ether | High selectivity with Zr/Hf homogeneous catalysts | osti.gov |

| Electrocatalytic C-H Activation | p-Methoxy benzaldehyde | High selectivity (82.73%) and green oxidant-free conditions | rsc.org |

| Optimized Metal-Halogen Exchange | 4-Bromo-2-methoxybenzaldehyde | Good selectivity and yield (74%) without cryogenic conditions | google.com |

| Verley-Doebner Modification | 4-Ethoxy-cinnamic acid | High conversion (100%) from 4-ethoxy-benzaldehyde | researchgate.net |

Spectroscopic Characterization and Vibrational Dynamics of 4 Ethoxy 2 Methoxybenzaldehyde

Advanced Vibrational Spectroscopy for Molecular and Solid-State Analysis

Vibrational spectroscopy offers profound insights into the molecular structure, bonding, and intermolecular interactions within a compound. For 4-Ethoxy-2-methoxybenzaldehyde, techniques such as Inelastic Neutron Scattering (INS), Fourier-Transform Infrared (FT-IR), and Fourier-Transform Raman (FT-Raman) spectroscopy are pivotal in characterizing its dynamic behavior, particularly in the solid state.

Inelastic Neutron Scattering (INS) is a powerful technique for studying molecular vibrations, especially low-frequency modes like torsional vibrations and lattice modes in crystalline solids. uc.pt The dynamics of this compound (also referred to as 4EtOB in some studies) in the solid state have been assessed using INS spectroscopy in conjunction with periodic Density Functional Theory (DFT) calculations. mdpi.comnih.gov

A key challenge in this analysis is the absence of a reported experimental crystal structure for this compound. uc.ptmdpi.com To overcome this, researchers have proposed a tentative crystal structure based on the known structure of the similar molecule, 4-methoxybenzaldehyde (B44291). uc.ptnih.gov This computational model allows for the simulation of the INS spectrum, which shows excellent agreement with experimental data, thereby validating the proposed structure and allowing for confident vibrational assignments. mdpi.comresearchgate.net

The INS analysis, supported by DFT calculations, provides unambiguous assignments for several key spectral features. mdpi.com It is particularly sensitive to the motions of hydrogen atoms, making it ideal for studying the dynamics of the methyl and ethoxy groups. uc.pt From the experimental frequencies observed in the INS spectra, it is possible to derive the potential barriers for the torsional motions of the substituent groups. mdpi.comnih.gov For the aldehyde group (-CHO), the torsional potential is a pure V₂ term of approximately 2300 cm⁻¹. mdpi.com

Table 1: Calculated Potential Energy Terms for Torsional Motions in this compound This data is derived from torsional frequencies assigned from computational studies.

| Group | Potential Energy Term | Value (cm⁻¹) |

| Aldehyde (-CHO) | V₂ | ~2300 mdpi.com |

This table summarizes the potential energy barrier for the internal rotation of the aldehyde group as determined from DFT calculations.

The study of these torsional potentials reveals insights into the interplay of intramolecular and intermolecular forces. mdpi.com The potential energy barrier for methyl group rotation is influenced by both internal electronic effects and intermolecular interactions within the crystal lattice, with the latter potentially contributing up to one-third of the total barrier height. mdpi.comnih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is a fundamental technique for identifying functional groups. While detailed experimental FT-IR spectra for this compound are not widely published, the vibrational modes can be confidently assigned based on the results of the aforementioned DFT calculations. mdpi.comresearchgate.net These calculations predict the frequencies of fundamental vibrations, which can be correlated with expected spectral regions for the molecule's functional groups.

The C=O stretching vibration of the aldehyde group in substituted benzaldehydes is typically observed in the region around 1700 cm⁻¹. niscpr.res.in Aromatic C-H stretching vibrations are characteristic in the 3100-3000 cm⁻¹ region. niscpr.res.in The C-O-C stretching vibrations of the ethoxy and methoxy (B1213986) groups would also produce characteristic bands in the fingerprint region of the spectrum.

Table 2: Predicted Key FT-IR Vibrational Mode Assignments for this compound Assignments are based on DFT calculations and known characteristic frequencies for functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic Ring | 3100 - 3000 niscpr.res.in |

| C-H Stretch | Aldehyde (-CHO) | ~2858 niscpr.res.in |

| C=O Stretch | Aldehyde (-CHO) | ~1700 niscpr.res.in |

| C-O-C Stretch | Ether Linkages | Fingerprint Region |

This table presents the predicted frequency ranges for the main vibrational modes of this compound.

FT-Raman spectroscopy is complementary to FT-IR, providing information on molecular vibrations based on the inelastic scattering of monochromatic light. uc.pt Similar to FT-IR, specific experimental FT-Raman studies on this compound are not extensively documented in the literature. However, the computational assignments from DFT studies provide a reliable basis for interpreting the expected Raman spectrum. mdpi.comresearchgate.net

Vibrational modes that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. For instance, aromatic ring stretching modes often give rise to strong Raman bands. The C=O stretch is also typically observable in the Raman spectrum, appearing near 1700 cm⁻¹. niscpr.res.in The combination of FT-IR and FT-Raman data, even if theoretical, allows for a more complete characterization of the molecule's vibrational framework. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of an organic compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each unique proton environment in the molecule. Based on general principles and data from closely related analogues, a detailed interpretation can be constructed. The characteristic doublet of doublets pattern in the aromatic region is indicative of para-substitution on an aromatic ring. thermofisher.com

Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.5–10.5 ppm, due to the strong deshielding effect of the carbonyl group.

Aromatic Protons: The 1,2,4-trisubstituted benzene (B151609) ring has three protons. They are chemically non-equivalent and would likely appear as a doublet, a doublet of doublets, and a second doublet, with their exact shifts determined by the electronic effects of the ethoxy and methoxy substituents.

Ethoxy Group (-OCH₂CH₃): This group gives rise to a classic ethyl pattern: a quartet for the two methylene (B1212753) (-OCH₂) protons and an upfield triplet for the three methyl (-CH₃) protons. thermofisher.com The quartet arises from coupling to the adjacent methyl protons, and the triplet arises from coupling to the adjacent methylene protons.

Methoxy Group (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to other protons, resulting in a sharp singlet, typically around δ 3.8-4.0 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound Chemical shifts (δ) are estimated based on general principles and data from analogous compounds.

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Aldehyde H | Singlet | 9.5 - 10.5 |

| Aromatic H's | Multiplets (d, dd) | 6.5 - 7.8 |

| Methoxy (-OCH₃) | Singlet | 3.8 - 4.0 |

| Ethoxy (-OCH₂CH₃) | Quartet | 4.0 - 4.2 |

| Ethoxy (-OCH₂CH₃) | Triplet | 1.3 - 1.5 |

This table summarizes the expected proton NMR signals for this compound, including their splitting patterns and estimated chemical shifts.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a separate signal.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded and appears far downfield, typically in the δ 190–195 ppm range.

Aromatic Carbons: The six carbons of the benzene ring are all chemically distinct due to the substitution pattern. The two carbons directly bonded to the oxygen atoms of the ethoxy and methoxy groups (C2 and C4) are expected at the downfield end of the aromatic region (around δ 150-165 ppm). The carbon bonded to the aldehyde group (C1) will also be downfield. The remaining three carbons (C3, C5, C6) will appear at higher fields within the aromatic region.

Ethoxy Carbons (-OCH₂CH₃): Two signals are expected: one for the methylene carbon (-OCH₂) around δ 60-70 ppm and one for the methyl carbon (-CH₃) further upfield around δ 14-16 ppm.

Methoxy Carbon (-OCH₃): A single signal for the methoxy carbon is expected around δ 55-60 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound Chemical shifts (δ) are estimated based on general principles and substituent effects.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 195 |

| Aromatic (C-O, C-CHO) | 125 - 165 |

| Aromatic (C-H) | 100 - 125 |

| Ethoxy (-OC H₂CH₃) | 60 - 70 |

| Methoxy (-OC H₃) | 55 - 60 |

| Ethoxy (-OCH₂C H₃) | 14 - 16 |

This table provides the estimated chemical shift ranges for the carbon atoms in this compound.

Oxygen-17 (¹⁷O) NMR Studies on Intermolecular Interactions

Oxygen-17 (¹⁷O) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, albeit less common, technique for probing the local electronic environment of oxygen atoms within a molecule. Due to its quadrupolar nucleus and low natural abundance, ¹⁷O NMR studies often require isotopic enrichment. Nevertheless, the chemical shifts of oxygen nuclei are highly sensitive to their bonding environment, making ¹⁷O NMR an excellent tool for investigating intermolecular interactions such as hydrogen bonding.

For this compound, three distinct oxygen environments exist: the carbonyl oxygen of the aldehyde group, the ether oxygen of the methoxy group, and the ether oxygen of the ethoxy group. The ¹⁷O chemical shift of the carbonyl oxygen in substituted benzaldehydes is particularly informative, typically appearing in a range of 500-600 ppm relative to external D₂O. researchgate.net This chemical shift is sensitive to the electronic effects of the ring substituents. The electron-donating nature of the methoxy and ethoxy groups increases the electron density at the carbonyl oxygen, which is expected to result in a shielding effect (a shift to a lower ppm value) compared to unsubstituted benzaldehyde (B42025).

Studies on related substituted benzaldehydes and acetophenones have demonstrated that intermolecular interactions, especially hydrogen bonding, significantly influence the ¹⁷O chemical shift of the carbonyl oxygen. acs.orgacs.org In the liquid state or in solution, molecules of this compound can form dimers or oligomers through weak C-H···O hydrogen bonds, where the aldehyde proton or aromatic protons act as hydrogen bond donors and the carbonyl oxygen acts as an acceptor. acs.org The formation of such hydrogen bonds typically causes a noticeable shielding (upfield shift) of the carbonyl oxygen resonance. acs.org For instance, a shielding effect of 15 ppm was observed for the carbonyl oxygen in 4-methoxybenzaldehyde upon increasing concentration, providing strong evidence for dimer formation via C−H···O hydrogen bonds. acs.org

The chemical shifts of the ether oxygens (methoxy and ethoxy) are expected to appear at a much lower frequency, generally in the range of -50 to 100 ppm. researchgate.net These shifts are also influenced by intermolecular forces, although typically to a lesser extent than the carbonyl oxygen. The deshielding of these ether oxygens can occur due to intermolecular effects in the liquid state. nih.gov By studying the ¹⁷O NMR chemical shifts as a function of concentration and solvent, it is possible to characterize the nature and strength of the intermolecular interactions governing the behavior of this compound in solution.

Table 1: Expected ¹⁷O NMR Chemical Shift Ranges for this compound

| Oxygen Atom | Functional Group | Expected Chemical Shift (δ, ppm) | Influencing Factors |

| Carbonyl | Aldehyde | 500 - 580 | Substituent electronic effects, Intermolecular C-H···O hydrogen bonding |

| Ether | Methoxy | 30 - 80 | Solvent effects, Molecular association |

| Ether | Ethoxy | 30 - 80 | Solvent effects, Molecular association |

| Data extrapolated from studies on substituted benzaldehydes and related ethers. researchgate.netacs.org |

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula. For this compound (C₁₀H₁₂O₃), HRMS would confirm the molecular weight of 180.0786 g/mol .

Beyond molecular identification, tandem mass spectrometry (MS/MS) experiments elucidate the fragmentation pathways of the molecule. Under electrospray ionization (ESI) or electron ionization (EI), the protonated molecular ion [M+H]⁺ or the molecular ion [M]⁺• undergoes characteristic fragmentation, providing structural information. The fragmentation of substituted benzaldehydes is well-understood and follows predictable pathways. libretexts.org

For this compound, the primary fragmentation events are expected to involve cleavages adjacent to the carbonyl group and the ether linkages. Key fragmentation pathways would likely include:

Loss of a hydrogen radical (H•): Cleavage of the aldehydic C-H bond to form a stable acylium ion at [M-1]⁺.

Loss of a formyl radical (•CHO): Cleavage of the bond between the benzene ring and the carbonyl group, resulting in an ion at [M-29]⁺.

Loss of a methyl radical (•CH₃): Alpha-cleavage of the methoxy group to yield an ion at [M-15]⁺.

Loss of an ethyl radical (•C₂H₅): Alpha-cleavage of the ethoxy group to form an ion at [M-29]⁺.

Loss of ethene (C₂H₄): A common fragmentation pathway for ethyl ethers, involving a McLafferty-type rearrangement to produce an ion at [M-28]⁺.

Loss of carbon monoxide (CO): Decarbonylation following the initial loss of a hydrogen radical is also a possible pathway. libretexts.org

The analysis of these fragment ions allows for the precise localization of the substituents on the aromatic ring.

Table 2: Predicted HRMS Fragmentation Pattern for this compound (C₁₀H₁₂O₃)

| Fragment Ion | Proposed Structure / Loss | Calculated m/z |

| [M+H]⁺ | Protonated Molecular Ion | 181.0865 |

| [M]⁺• | Molecular Ion | 180.0786 |

| [M-H]⁺ | Loss of H• | 179.0708 |

| [M-CH₃]⁺ | Loss of •CH₃ from methoxy group | 165.0552 |

| [M-C₂H₄]⁺• | Loss of ethene from ethoxy group | 152.0473 |

| [M-CHO]⁺ | Loss of •CHO | 151.0759 |

| [M-C₂H₅]⁺ | Loss of •C₂H₅ from ethoxy group | 151.0759 |

| Fragmentation pathways are predicted based on general principles of mass spectrometry for aromatic aldehydes and ethers. libretexts.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy, encompassing UV-Vis absorption and photoluminescence, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system and carbonyl group, are typically intense. For benzaldehyde derivatives, these absorptions occur at shorter wavelengths. researchgate.net The presence of the electron-donating ethoxy and methoxy groups is expected to cause a bathochromic (red) shift of the π → π* bands compared to unsubstituted benzaldehyde, due to the extension of the conjugated system by the lone pairs on the oxygen atoms. rsc.org A study on 4-ethoxy-3-methoxybenzaldehyde (B93258) (ethyl vanillin) showed that this compound has a significant absorption in the UV-A and UV-B regions, which is a characteristic shared by many substituted benzaldehydes. tandfonline.com

The n → π* transition involves the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. This transition is symmetry-forbidden and thus results in a much weaker absorption band at a longer wavelength than the π → π* transitions. ijrpas.com

Photoluminescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. Following excitation, the molecule can relax to the ground state via fluorescence (emission from a singlet excited state) or phosphorescence (emission from a triplet excited state). Benzaldehyde itself is known to exhibit both fluorescence and phosphorescence. aip.org The emission spectrum of this compound would be expected to be a mirror image of its longest-wavelength absorption band. The emission properties, including quantum yield and lifetime, are sensitive to the molecular structure and the solvent environment. researchgate.net For instance, in polar solvents, emission maxima often show a red shift, indicating a more polar excited state, which is characteristic of intramolecular charge transfer (ICT) states. researchgate.net

Table 3: Expected Electronic Absorption Bands for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) Range | Characteristics |

| π → π | Aromatic ring, C=O | 250 - 320 | High intensity, sensitive to conjugation and substitution |

| n → π | Carbonyl group (C=O) | 320 - 380 | Low intensity, sensitive to solvent polarity |

| Spectral ranges are estimated based on data for structurally related methoxy- and ethoxy-substituted benzaldehydes. researchgate.netijrpas.com |

Computational Chemistry and Theoretical Investigations of 4 Ethoxy 2 Methoxybenzaldehyde

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for investigating the electronic and structural properties of 4-ethoxy-2-methoxybenzaldehyde. These calculations, often performed in conjunction with experimental techniques like inelastic neutron scattering (INS) spectroscopy, offer a detailed understanding of the molecule's behavior in the solid state.

Geometry Optimization and Prediction of Molecular Conformations

Theoretical calculations indicate that this compound possesses a planar heavy-atom skeleton. The molecule predominantly adopts an anti-conformation, where the carbonyl group (C=O) and the O–C(8) bond of the ethoxy group are oriented towards opposite sides of the benzene (B151609) ring. mdpi.com

In the absence of an experimentally determined crystal structure for this compound, a tentative structure has been proposed and evaluated based on its similarity to 4-methoxybenzaldehyde (B44291). mdpi.comnih.govnih.gov This proposed structure was then optimized using periodic DFT calculations. The optimization was conducted both with fixed cell parameters and with relaxed cell parameters, incorporating semi-empirical dispersion corrections to accurately account for van der Waals interactions. nih.gov The equilibrium structure, which is a prerequisite for lattice dynamics calculations, was achieved through LBFGS geometry optimization, ensuring residual forces were converged to a minimum. nih.gov

Vibrational Frequency Calculations and Comparison with Experimental Spectra

DFT calculations have been successfully used to simulate the vibrational spectra of this compound, showing excellent agreement with experimental inelastic neutron scattering (INS) spectra. mdpi.comnih.gov This strong correlation between calculated and experimental data allows for a confident and detailed assignment of the vibrational modes. mdpi.comnih.gov

The calculations are particularly effective in interpreting the low wavenumber region of the INS spectrum, which is sensitive to large amplitude vibrations such as torsional modes, as well as molecular librational and translational motions. mdpi.comnih.gov Phonon frequencies are typically obtained by diagonalizing dynamical matrices computed using density-functional perturbation theory. nih.gov The excellent match between the theoretical and experimental spectra serves as a validation for the proposed optimized crystal structure of the molecule. mdpi.comnih.gov

| Computational Method | Type of Data Generated | Experimental Correlation | Key Findings |

|---|---|---|---|

| Periodic DFT | Vibrational Frequencies | Inelastic Neutron Scattering (INS) Spectra | Excellent agreement allows confident assignment of vibrational modes. mdpi.comnih.gov |

| Periodic DFT | Optimized Crystal Structure | (Proposed, no experimental data) | Validated by the strong match between calculated and experimental INS spectra. mdpi.com |

Determination of Torsional Potential Barriers and Rotational Dynamics

The dynamics of the methyl group within the ethoxy substituent is a key feature of this compound's molecular dynamics. DFT calculations, in combination with experimental frequencies from INS spectra, have been used to derive the torsional potential barriers for the methyl group. mdpi.comnih.gov

The potential energy barrier for the methyl rotation around the O–CH3 bond is found to be primarily intramolecular in nature. mdpi.comnih.gov However, intermolecular contributions can account for as much as one-third of the total barrier height in such systems. mdpi.comnih.gov This highlights the influence of the crystal packing environment on the rotational dynamics of the substituent groups. The analysis of these torsional modes is crucial for understanding the flexibility and conformational landscape of the molecule.

| Parameter | Description | Significance |

|---|---|---|

| Potential Energy Barrier | Energy required for the methyl group to rotate around the O–C bond. | Determines the rotational dynamics and conformational stability. mdpi.comnih.gov |

| Intramolecular Contribution | Portion of the barrier arising from the molecule's own structure. | The dominant component of the rotational barrier. mdpi.comnih.gov |

| Intermolecular Contribution | Portion of the barrier arising from interactions with neighboring molecules in the crystal lattice. | Can represent up to 1/3 of the total barrier height, indicating the importance of crystal packing. mdpi.comnih.gov |

Analysis of Intermolecular Interactions (e.g., C-H...O Hydrogen Bonds, van der Waals Interactions)

In the solid state, the crystal packing of this compound is stabilized by a network of weak intermolecular interactions. DFT studies on the proposed crystal structure indicate the presence of C–H···O hydrogen bonds. mdpi.comnih.gov These interactions, along with van der Waals forces, play a critical role in the molecular arrangement within the crystal lattice. nih.gov

For instance, in the structurally similar 4-methoxybenzaldehyde, molecules are arranged in zigzag chains held together by weak C–H···O hydrogen bonds between a methyl group and the carbonyl group of an adjacent molecule. nih.gov It is presumed that similar interactions govern the packing of this compound. The inclusion of dispersion corrections in DFT calculations is essential for an accurate description of these weak, non-covalent interactions. nih.gov The analysis of phonon dispersion can also provide important information about the intermolecular forces within the lattice structure. mdpi.com

Ab Initio Methodologies for Higher-Level Electronic Structure Analysis

A review of the current scientific literature did not yield specific research studies employing higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), Configuration Interaction (CI), or Coupled Cluster (CC) theory, for the electronic structure analysis of this compound. The computational research on this specific molecule has predominantly utilized Density Functional Theory.

Molecular Dynamics Simulations for Vibrational Dynamics in Condensed Phases

While the vibrational dynamics of this compound in the solid state have been investigated using periodic DFT calculations, which inherently account for the crystalline environment, specific studies utilizing molecular dynamics (MD) simulations to explore its behavior in condensed phases (such as liquids or solutions) were not found in the surveyed literature. Such simulations would provide detailed insights into the time-dependent molecular motions and intermolecular interactions in a non-crystalline environment.

Normal Coordinate Analysis (NCA) for Detailed Vibrational Assignment

Normal Coordinate Analysis (NCA) is a powerful computational method used to understand the vibrational modes of a molecule. In the case of this compound and its isomers, theoretical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in assigning the vibrational spectra. nih.gov

A comprehensive study on the vibrational dynamics of related compounds, including 4-ethoxybenzaldehyde (B43997), utilized periodic DFT calculations in conjunction with inelastic neutron scattering (INS) spectroscopy to achieve a confident assignment of the vibrational modes. nih.gov Although a crystal structure for 4-ethoxybenzaldehyde was not experimentally available, a tentative structure was proposed based on its similarity to 4-methoxybenzaldehyde and then optimized using periodic DFT. nih.gov The excellent agreement between the calculated and experimental INS spectra validated the proposed structure and the subsequent vibrational assignments. nih.gov

The analysis allows for the unambiguous assignment of various spectral features, including the torsional modes of the methyl and ethoxy groups, which are often challenging to identify using only optical vibrational techniques like IR and Raman spectroscopy. nih.gov The eigenvectors, which describe the atomic displacements for each normal mode, are calculated to visualize the specific motions associated with each vibrational frequency. nih.gov This detailed assignment is crucial for a fundamental understanding of the molecule's dynamics.

Below is a table representing a generalized assignment of vibrational modes for substituted benzaldehydes based on computational and experimental data.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 3000-2850 | C-H stretching (aldehyde, methoxy (B1213986), ethoxy) |

| 1700-1680 | C=O stretching (aldehyde) |

| 1600-1580 | C-C stretching (aromatic ring) |

| 1520-1480 | C-C stretching (aromatic ring) |

| 1300-1200 | C-O stretching (ether) |

| 1200-1100 | In-plane C-H bending (aromatic) |

| 1050-1020 | C-O stretching (ether) |

| 900-675 | Out-of-plane C-H bending (aromatic) |

| < 400 | Torsional modes (methyl, ethoxy), lattice vibrations |

Computational Studies on Chemical Activity and Reactivity Pathways

Computational chemistry provides significant insights into the chemical reactivity and potential reaction pathways of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to calculate a variety of molecular properties and reactivity descriptors that illuminate the molecule's behavior.

Studies on the closely related isomer, 4-ethoxy-3-methoxybenzaldehyde (B93258), have utilized DFT calculations with the B3LYP/6-311++G(d,p) basis set to explore its electronic structure and reactivity. tandfonline.com Key areas of investigation include Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. tandfonline.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. tandfonline.comwikipedia.org For the 4-ethoxy-3-methoxybenzaldehyde isomer, the HOMO is primarily localized over the ethoxy and methoxy groups and the benzene ring, while the LUMO is distributed over the benzaldehyde (B42025) portion of the molecule. This distribution suggests that the aromatic ring and ether groups are the primary sites for electrophilic attack, whereas the carbonyl group is susceptible to nucleophilic attack. tandfonline.com

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack. In substituted benzaldehydes, the most negative potential is typically located around the carbonyl oxygen atom, making it a prime site for protonation and interaction with electrophiles. The aromatic ring generally shows a negative to neutral potential, while the aldehyde proton has a region of positive potential. tandfonline.com

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. conicet.gov.ar These parameters provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. rsc.org

The following table summarizes key computational reactivity descriptors for the related compound 4-ethoxy-3-methoxybenzaldehyde, which serve as a valuable reference for understanding the reactivity of the 2-methoxy isomer. tandfonline.com

| Parameter | Description | Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.01 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.95 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.06 |

| Ionization Potential (I) | -E(HOMO) | 6.01 |

| Electron Affinity (A) | -E(LUMO) | 1.95 |

| Electronegativity (χ) | (I + A) / 2 | 3.98 |

| Chemical Hardness (η) | (I - A) / 2 | 2.03 |

| Global Electrophilicity Index (ω) | χ² / (2η) | 3.90 |

Reactivity and Reaction Mechanisms of 4 Ethoxy 2 Methoxybenzaldehyde

Aldehyde Group Transformations

The aldehyde group is a key site for a variety of chemical reactions, including protection, oxidation, and reduction.

To facilitate reactions elsewhere in the molecule without interference from the reactive aldehyde group, protection strategies are often employed. A common method is the formation of acetals. For instance, 4-ethoxy-3-methoxybenzaldehyde (B93258), a closely related compound, can be converted to its ethylene (B1197577) acetal (B89532) by reacting it with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate in benzene (B151609). orgsyn.org This reaction is typically performed under reflux with a water separator to drive the equilibrium towards the acetal product. orgsyn.org The resulting acetal is more stable and less reactive than the aldehyde, allowing for subsequent chemical modifications to other parts of the molecule. orgsyn.org

Deprotection to regenerate the aldehyde can be achieved through acid-catalyzed hydrolysis. organic-chemistry.org For example, acetals can be deprotected using aqueous acid or by transacetalization in a solvent like acetone (B3395972). organic-chemistry.org The use of a mild acid catalyst, such as perchloric acid adsorbed on silica (B1680970) gel, can be effective for both the protection and deprotection steps. organic-chemistry.org

Table 1: Acetal Formation of Benzaldehyde (B42025) Derivatives

| Carbonyl Compound | Alcohol | Catalyst | Product | Reference |

| 4-Ethoxy-3-methoxybenzaldehyde | Ethylene glycol | p-Toluenesulfonic acid monohydrate | 4-Ethoxy-3-methoxybenzaldehyde ethylene acetal | orgsyn.org |

| Aldehydes/Ketones | Trialkyl orthoformates | Perchloric acid on silica gel | Corresponding acetals/ketals | organic-chemistry.org |

| Benzaldehyde | Methanol | Pyridinium salt derivatives | Benzaldehyde dimethyl acetal | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

The aldehyde group of 4-ethoxy-2-methoxybenzaldehyde can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). For example, the oxidation of 2-ethoxy-4-methoxytoluene, a related compound, can produce 2-ethoxy-4-methoxybenzoic acid. Similarly, 4-ethoxy-3-methoxybenzyl alcohol has been oxidized to 4-ethoxy-3-methoxybenzaldehyde using CrO₃ supported on silica gel. uctm.eduresearchgate.net

The Dakin oxidation is another relevant reaction, where aromatic aldehydes with ortho- or para-hydroxyl or amino groups react with hydrogen peroxide in alkaline conditions to form phenols. alfa-chemistry.com While this reaction is specific for hydroxyl or amino-substituted benzaldehydes, it highlights a potential pathway for functional group interconversion on the aromatic ring under oxidative conditions. alfa-chemistry.com

Table 2: Oxidation of Benzaldehyde Derivatives

| Starting Material | Oxidizing Agent | Product | Reference |

| 2-Ethoxy-4-methoxytoluene | KMnO₄ or CrO₃ | 2-Ethoxy-4-methoxybenzoic acid | |

| 4-Ethoxy-3-methoxybenzyl alcohol | CrO₃/SiO₂ | 4-ethoxy-3-methoxybenzaldehyde | uctm.eduresearchgate.net |

| Benzaldehyde | Potassium permanganate | Benzoic acid | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The aldehyde group can be readily reduced to a primary alcohol. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). ugm.ac.id The reduction of 4-ethoxy-3-methoxybenzaldehyde to 4-ethoxy-3-methoxybenzyl alcohol has been successfully achieved using NaBH₄, sometimes with the aid of ultrasound irradiation to enhance the reaction rate. ugm.ac.idresearchgate.net The progress of this reduction can be monitored by techniques such as thin-layer chromatography (TLC) and confirmed by the disappearance of the carbonyl peak in the FTIR spectrum and the appearance of new signals corresponding to the alcohol in the ¹H-NMR spectrum. researchgate.netugm.ac.idresearchgate.netresearchgate.net

Another important reductive process is reductive amination, which converts the aldehyde into an amine. This typically involves the reaction of the aldehyde with an amine to form an imine intermediate, which is then reduced in situ. Reagents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often used for this purpose. This method has been applied to the synthesis of 4-ethoxy-2-methoxy-benzylamine hydrochloride from this compound.

While not explicitly documented for this compound, complete reduction of the aldehyde group to a methyl group (an alkane) can be accomplished through methods like the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. These are standard procedures for the deoxygenation of aryl aldehydes and ketones.

Table 3: Reduction of Benzaldehyde Derivatives

| Starting Material | Reducing Agent/Conditions | Product | Reference |

| 4-Ethoxy-3-methoxybenzaldehyde | NaBH₄ / Ultrasound | 4-Ethoxy-3-methoxybenzyl alcohol | ugm.ac.idresearchgate.net |

| This compound | Amine source, reducing agent (e.g., sodium cyanoborohydride) | 4-Ethoxy-2-methoxy-benzylamine hydrochloride | |

| Benzaldehyde | NaBH₄ | Benzyl alcohol | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Aromatic Ring Functionalization

The electron-donating ethoxy and methoxy (B1213986) groups on the aromatic ring influence its reactivity in substitution reactions.

The ethoxy and methoxy groups are activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS). uci.edu This means that they increase the electron density of the benzene ring, making it more susceptible to attack by electrophiles, and direct incoming electrophiles to the positions ortho and para to themselves. uci.edu In this compound, the positions for substitution would be directed by the combined effects of the ethoxy, methoxy, and aldehyde groups. The aldehyde group is a deactivating, meta-directing group. The powerful activating and ortho, para-directing nature of the alkoxy groups generally dominates.

Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. libretexts.org For example, halogenation can introduce a chlorine or bromine atom onto the ring, typically using a Lewis acid catalyst. uci.edu The exact position of substitution would depend on the interplay of the directing effects of the existing substituents.

As a substituted benzaldehyde, this compound is a valuable building block in organic synthesis, particularly for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions. unistra.fr While direct cross-coupling of the aldehyde itself is not typical, it can be converted into a suitable coupling partner. For instance, the aromatic ring could be halogenated to introduce a leaving group (e.g., bromine or iodine), which can then participate in reactions like the Suzuki-Miyaura (with boronic acids), Stille (with organotins), or Heck (with alkenes) couplings. unistra.fr These reactions are fundamental for forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and advanced materials. unistra.fr For example, the Suzuki coupling of 4-bromo-substituted 6H-1,2-oxazines with phenylboronic acid in the presence of a palladium catalyst has been shown to be effective. beilstein-journals.org

Functional Group Interconversions on the Aromatic Nucleus

The reactivity of the aromatic nucleus of this compound is governed by the directing effects of its three substituents: the aldehyde (-CHO), the methoxy (-OCH₃), and the ethoxy (-OCH₂CH₃) groups. Functional group interconversions, particularly through electrophilic aromatic substitution, are dictated by the electronic properties of these groups.

The ethoxy and methoxy groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the benzene ring through resonance. Conversely, the aldehyde group is a deactivating group and a meta-director because of its electron-withdrawing nature.

The interplay of these effects determines the regioselectivity of substitution reactions. The available positions for substitution on the benzene ring are C3, C5, and C6.

The 2-methoxy group directs incoming electrophiles to the ortho position (C3) and the para position (C6).

The 4-ethoxy group directs incoming electrophiles to its ortho positions (C3 and C5).

The 1-aldehyde group directs to its meta positions (C3 and C5).

Considering these combined influences, the C3 and C5 positions are the most probable sites for electrophilic attack, as they are activated by at least one of the powerful alkoxy groups. The C3 position is particularly favored as it is activated by both the 2-methoxy and 4-ethoxy groups. While specific experimental data on the functional group interconversions for this compound are not extensively detailed in the literature, predictions can be made based on established principles of organic synthesis.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Ethoxy-2-methoxy-3-nitrobenzaldehyde and/or 4-Ethoxy-2-methoxy-5-nitrobenzaldehyde |

| Halogenation | Br₂ / FeBr₃ | 3-Bromo-4-ethoxy-2-methoxybenzaldehyde and/or 5-Bromo-4-ethoxy-2-methoxybenzaldehyde |

| Sulfonation | Fuming H₂SO₄ | 4-Ethoxy-2-methoxy-3-sulfobenzaldehyde and/or 4-Ethoxy-2-methoxy-5-sulfobenzaldehyde |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Ethoxy-3-acetyl-2-methoxybenzaldehyde and/or 4-Ethoxy-5-acetyl-2-methoxybenzaldehyde |

Intermolecular Interactions and Self-Assembly in Solution and Solid State

The self-assembly of this compound in both solution and the solid state is driven by a variety of non-covalent intermolecular interactions. These weak forces, including hydrogen bonds, π-π stacking, and van der Waals interactions, dictate the molecular packing in crystals and aggregation in solution.

In the solid state, the crystal structure is significantly influenced by weak C–H⋯O hydrogen bonds. Analysis of structurally similar compounds, such as its isomer 4-ethoxy-3-methoxybenzaldehyde, provides insight into the likely packing arrangement. In the crystal structure of this isomer, molecules are held together by weak C–H⋯O interactions, which connect the molecules into sheets. Specifically, intermolecular contacts are observed between hydrogen atoms of the aromatic ring or ethoxy group and the oxygen atoms of the carbonyl or methoxy groups of neighboring molecules. Conventional hydrogen bonding is noted to be absent in the crystal structure of this isomer. The non-hydrogen atoms in 4-ethoxy-3-methoxybenzaldehyde are nearly coplanar, suggesting a generally planar molecular conformation that facilitates efficient packing.

The study of related benzaldehyde derivatives shows that an interplay of C–H⋯O hydrogen bonds, C–H⋯π interactions, and π–π stacking facilitates the formation of multi-dimensional supramolecular networks. The molecular conformation reflects a balance between minimizing intramolecular strain and maximizing intermolecular stabilization energies. For this compound, the ethoxy and methoxy groups will adopt conformations that reduce steric hindrance while allowing for favorable intermolecular contacts.

In solution, the same non-covalent forces can lead to self-assembly. The lipophilic nature of the ethoxy group and the polar carbonyl and methoxy groups can lead to complex aggregation behavior depending on the solvent. The formation of defined supramolecular structures in solution is a key area of research, with applications in areas like chiral sensing and the

Derivatization and Complex Formation Utilizing 4 Ethoxy 2 Methoxybenzaldehyde

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block for Complex Molecules

4-Ethoxy-2-methoxybenzaldehyde serves as a fundamental precursor for the synthesis of more intricate molecular architectures, leveraging the reactivity of its aldehyde functional group and the directing effects of its ether linkages.

While direct pharmacological applications of this compound are not extensively documented, its structural analogs, such as 4-hydroxy-2-methoxybenzaldehyde, are recognized as valuable medical intermediates. google.com The strategic placement of the methoxy (B1213986) and ethoxy groups can influence the electronic and steric properties of the molecule, making it a desirable starting material for the synthesis of various pharmacologically active compounds. The aldehyde group provides a reactive handle for transformations such as reductive amination, oxidation, and condensation reactions, which are pivotal in the assembly of pharmaceutical scaffolds.

This compound is an ideal scaffold for the synthesis of chalcone (B49325) derivatives. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govmdpi.com

The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation reaction. nih.govufms.br This reaction involves the base-catalyzed condensation of an aromatic aldehyde (in this case, this compound) with an acetophenone. The α,β-unsaturated ketone core of the resulting chalcone is a key pharmacophore responsible for its biological activity.

Table 1: Representative Chalcone Derivatives from Benzaldehyde (B42025) Scaffolds

| Aldehyde Precursor | Acetophenone Reactant | Resulting Chalcone Derivative | Potential Biological Activity |

| This compound | Acetophenone | 1-Phenyl-3-(4-ethoxy-2-methoxyphenyl)prop-2-en-1-one | Anticancer, Antioxidant |

| This compound | 4'-Aminoacetophenone | 1-(4-Aminophenyl)-3-(4-ethoxy-2-methoxyphenyl)prop-2-en-1-one | Antimicrobial, Anti-inflammatory |

| This compound | 4'-Hydroxyacetophenone | 1-(4-Hydroxyphenyl)-3-(4-ethoxy-2-methoxyphenyl)prop-2-en-1-one | Cytotoxic, Chemopreventive |

Note: This table presents hypothetical examples based on established chalcone synthesis methodologies.

The specific substitution pattern of this compound can impart unique properties to the resulting chalcone derivatives, potentially enhancing their therapeutic efficacy or modulating their pharmacokinetic profiles.

Calixarenes are macrocyclic compounds formed by the condensation of phenols with aldehydes, creating a cup-like structure with a defined upper and lower rim and a central annulus. niscpr.res.in These molecules are of significant interest in supramolecular chemistry due to their ability to act as host molecules for various ions and small molecules.

Benzaldehyde derivatives are crucial components in the synthesis of calixarenes. While direct synthesis of calixarenes using this compound is not prominently reported, the general synthetic routes allow for the incorporation of various substituted benzaldehydes. The ethoxy and methoxy groups on the benzaldehyde precursor would be incorporated into the upper rim of the calixarene, influencing its solubility, complexation properties, and potential for further functionalization. The synthesis typically involves a base- or acid-catalyzed cyclooligomerization reaction between a phenol (B47542) and the aldehyde.

The aldehyde functionality of this compound makes it a key starting material for the synthesis of a variety of advanced heterocyclic systems. Its isomer, 4-ethoxy-3-methoxybenzaldehyde (B93258), is a known key substrate in the synthesis of heterocycles like flavones. nih.gov Heterocyclic compounds are integral to medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring.

The synthesis of heterocyclic systems from this compound can be achieved through various condensation and cyclization reactions. For instance, it can react with compounds containing active methylene (B1212753) groups or with binucleophiles to form five-, six-, or seven-membered heterocyclic rings. The resulting heterocyclic derivatives can serve as scaffolds for the development of new therapeutic agents.

Table 2: Potential Heterocyclic Systems from this compound

| Reactant | Resulting Heterocyclic System | Potential Applications |

| 2-Aminothiophenol | Benzothiazine | Antimicrobial, Anticancer |

| Ethyl acetoacetate, Urea | Dihydropyrimidine | Calcium channel blockers |

| Hydrazine (B178648) derivatives | Pyrazole | Anti-inflammatory, Analgesic |

Note: This table illustrates potential synthetic pathways to heterocyclic systems based on the known reactivity of benzaldehydes.

Contributions to Polymer Chemistry and Nanotechnology (as a monomer or building block)

While the direct use of this compound as a monomer in polymerization or as a primary building block in nanotechnology is not extensively documented in publicly available research, its structural features suggest potential applications. A related compound, 2-methoxy-4-vinylphenol, derived from ferulic acid, has been explored as a biobased monomer for thermoplastics and thermoset polymers. nih.govnih.gov This indicates the potential for developing monomers from benzaldehyde derivatives. The aldehyde group of this compound could potentially be modified to an active polymerizable group.

In the field of nanotechnology, organic molecules are utilized as building blocks for the bottom-up synthesis of nanomaterials. nih.gov The functional groups of this compound could allow for its self-assembly or directed assembly into nanostructures, or it could be used to functionalize the surface of nanoparticles.

Design and Synthesis of Specialty Chemicals

This compound serves as a precursor in the design and synthesis of various specialty chemicals. These are compounds produced for specific applications and are generally of high value. The synthesis of the aforementioned chalcones, calixarenes, and heterocyclic systems are prime examples of its utility in creating specialty chemicals with potential applications in pharmaceuticals, materials science, and diagnostics. The tailored synthesis of derivatives of this compound allows for the fine-tuning of chemical and physical properties to meet the demands of specific, high-tech applications.

Crystallographic Studies and Solid State Characteristics of 4 Ethoxy 2 Methoxybenzaldehyde

Single Crystal X-ray Diffraction for Crystal Structure Determination

As of this writing, a single-crystal X-ray diffraction analysis for 4-ethoxy-2-methoxybenzaldehyde has not been reported in published scientific literature. Such a study would be essential to determine key crystallographic parameters, including the crystal system, space group, unit cell dimensions, and the precise atomic coordinates of the molecule in the solid state. This information forms the basis for all further analysis of the compound's solid-state properties.

Polymorphism and Crystal Engineering Approaches

There is no available research on the potential polymorphism of this compound. Polymorphism is the ability of a compound to exist in more than one crystal form, and investigating it would require extensive screening of crystallization conditions (e.g., different solvents, temperatures, and pressures). Without a confirmed crystal structure, studies into creating and characterizing polymorphs or employing crystal engineering strategies to design new solid forms have not been undertaken.

Analysis of Intermolecular Hydrogen Bonding Networks in the Crystalline Phase

A definitive analysis of intermolecular hydrogen bonds is contingent on experimentally determined crystal structure data. While theoretical calculations on related molecules suggest the potential for weak C–H···O interactions involving the carbonyl, ethoxy, and methoxy (B1213986) groups, the specific nature, geometry, and dimensionality of these networks in the crystalline phase of this compound remain unconfirmed. For comparison, the crystal structure of the isomer 4-ethoxy-3-methoxybenzaldehyde (B93258) reveals that molecules are linked by weak C–H···O interactions to form sheets. nih.gov

Future Research Directions and Unexplored Avenues for 4 Ethoxy 2 Methoxybenzaldehyde

Development of Enantioselective Synthetic Pathways

While 4-Ethoxy-2-methoxybenzaldehyde is an achiral molecule, it serves as a valuable precursor for the synthesis of complex chiral molecules. A significant future direction lies in the development of enantioselective transformations that utilize its aldehyde functionality to establish new stereocenters.

Detailed research findings indicate that substituted benzaldehydes bearing ortho-alkoxy groups can successfully be employed in highly enantioselective reactions. For instance, the asymmetric Henry (nitroaldol) reaction is a powerful carbon-carbon bond-forming method for producing chiral β-hydroxy nitroalkanes, which are precursors to valuable amino alcohols and other pharmaceuticals. Research has demonstrated the use of chiral heterogeneous catalysts, such as a Cr(III)-salen complex supported on sulfonic acid-functionalized SBA-15, to achieve high yields and enantioselectivities in the Henry reaction of various aromatic aldehydes. researchgate.net

Future work should focus on applying these and other chiral catalytic systems to this compound. The objective would be to control the stereochemical outcome of additions to the carbonyl group, leading to the synthesis of single-enantiomer products. This would open pathways to new chiral ligands, pharmaceuticals, and materials that are currently inaccessible or difficult to synthesize.

Table 1: Potential Enantioselective Reactions Using this compound

| Reaction Type | Chiral Catalyst Example | Potential Product Class | Significance |

| Henry Reaction | Cr(III)-salen complexes | Chiral β-hydroxy nitroalkanes | Precursors to enantiopure amino alcohols |

| Aldol Reaction | Proline-based organocatalysts | Chiral β-hydroxy ketones | Key structural motifs in natural products |

| Allylation | Chiral BINOL-derived catalysts | Chiral homoallylic alcohols | Versatile intermediates in organic synthesis |

| Reformatsky Reaction | Chiral amino alcohol ligands | Chiral β-hydroxy esters | Building blocks for complex molecules |

Rational Design of Novel Catalysts for Specific Transformations

The efficiency and selectivity of reactions involving this compound can be significantly enhanced through the rational design of novel catalysts. Future research should move beyond empirical screening and focus on designing catalysts tailored for specific transformations of the substituted benzaldehyde (B42025) scaffold.